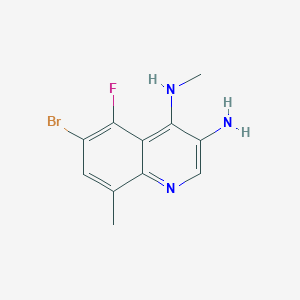
6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H11BrFN3. It is known for its unique structure, which includes bromine, fluorine, and dimethyl groups attached to a quinoline backbone. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product .
化学反应分析
Types of Reactions
6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various quinoline derivatives with different functional groups .
科学研究应用
6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Some similar compounds to 6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine include:
- 6-Bromo-8-fluoro-N4,5-dimethylquinoline-3,4-diamine
- 5-Bromo-6-fluoro-N4,8-dimethylquinoline-3,4-diamine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of bromine, fluorine, and dimethyl groups on the quinoline backbone. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
生物活性
6-Bromo-5-fluoro-N4,8-dimethylquinoline-3,4-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound is characterized by its unique structural features, including bromine and fluorine substituents on the quinoline ring and dimethylamino groups at the N4 and N8 positions. These characteristics contribute to its reactivity and potential therapeutic applications.
- Molecular Formula : C12H12BrF2N4
- Molecular Weight : Approximately 284.13 g/mol
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells. Studies have demonstrated that it can enhance the secretion of Par-4, a pro-apoptotic protein, which is crucial in cancer therapy .
- Enzyme Inhibition : The compound interacts with various enzymes, potentially acting as an inhibitor. Its unique functional groups allow for specific binding to active sites of target enzymes, altering their activity.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The presence of the dimethylamino group allows for interactions with nucleophilic sites on enzymes or receptors, leading to modulation of their functions.
- Induction of Apoptosis : By increasing the levels of Par-4 in cancer cells, the compound triggers caspase activation and subsequent apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-Fluoroquinoline | Lacks bromine and dimethylamino groups | Simpler structure without additional functional groups |
| 5-Bromoquinoline | Contains bromine but lacks fluorine and dimethylamino groups | Less complex reactivity profile |
| N4,8-Dimethylquinoline-3,4-diamine | Lacks both bromine and fluorine substituents | Focuses on dimethylamino functionality only |
| 5,7-Dichloro-N4,6-dimethylquinoline-3,4-diamine | Contains dichloro substituents instead of bromo and fluoro | Different halogenation pattern affecting reactivity |
The combination of both bromine and fluorine substituents along with dimethylamino groups imparts distinct reactivity and selectivity compared to these similar compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- Apoptosis Induction in Cancer Cells :
- Enzyme Interaction Studies :
属性
分子式 |
C11H11BrFN3 |
|---|---|
分子量 |
284.13 g/mol |
IUPAC 名称 |
6-bromo-5-fluoro-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrFN3/c1-5-3-6(12)9(13)8-10(5)16-4-7(14)11(8)15-2/h3-4H,14H2,1-2H3,(H,15,16) |
InChI 键 |
GAEHFOARGLMQQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C(C(=CN=C12)N)NC)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















